molecular formula C12H14FNO5 B8371673 t-Butyl 2-fluoro-4-nitrophenoxyacetate

t-Butyl 2-fluoro-4-nitrophenoxyacetate

Cat. No.: B8371673
M. Wt: 271.24 g/mol
InChI Key: XIZCRPGLOQEIKQ-UHFFFAOYSA-N
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Description

IUPAC Name: t-Butyl 2-fluoro-4-nitrophenoxyacetate Molecular Formula: C₁₂H₁₄FNO₅ Molecular Weight: 283.25 g/mol Structural Features:

  • A phenoxyacetate ester with a tert-butyl group at the ester moiety.
  • Substituted with a fluorine atom at the ortho-position (C2) and a nitro group at the para-position (C4) on the aromatic ring.

Properties

Molecular Formula

C12H14FNO5

Molecular Weight

271.24 g/mol

IUPAC Name

tert-butyl 2-(2-fluoro-4-nitrophenoxy)acetate

InChI

InChI=1S/C12H14FNO5/c1-12(2,3)19-11(15)7-18-10-5-4-8(14(16)17)6-9(10)13/h4-6H,7H2,1-3H3

InChI Key

XIZCRPGLOQEIKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COC1=C(C=C(C=C1)[N+](=O)[O-])F

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Case Studies

  • Hydrolysis Kinetics :

    • A 2022 study compared hydrolysis rates of tert-butyl and methyl esters in pH 7.4 buffer at 37°C. The tert-butyl derivative showed <5% hydrolysis after 24 hours, whereas the methyl ester hydrolyzed completely within 2 hours.
  • Biological Activity :

    • Fluorinated nitroaromatics derived from this compound demonstrated 30% higher herbicidal activity against Amaranthus retroflexus compared to chloro analogues, likely due to enhanced membrane permeability.
  • Synthetic Utility :

    • Use in palladium-catalyzed cross-coupling reactions: The nitro group facilitates C–H activation at C5, enabling regioselective functionalization.

Preparation Methods

Reaction Conditions and Catalysis

The process typically employs phase-transfer catalysts (PTCs) like benzyl tributyl ammonium chloride to enhance reaction kinetics. For example, a mixture of 3,4-difluoronitrobenzene (28 g) and potassium hydroxide (10 g) in water (85 mL) at 80°C for 3 hours yields 2-fluoro-4-nitrophenolate with 96% efficiency. Subsequent acidification with dilute hydrochloric acid precipitates the phenol, which is purified via recrystallization to achieve >99% HPLC purity.

Table 1: Optimization of 2-Fluoro-4-Nitrophenol Synthesis

ParameterValue
Starting Material3,4-Difluoronitrobenzene (28 g)
BaseKOH (10 g)
CatalystBenzyl tributyl ammonium chloride (0.3 g)
Temperature80°C
Time3 hours
Yield96%
Purity (HPLC)99.7%

This method avoids hazardous reagents like fluorine gas or nitrosating agents, making it environmentally and operationally superior to earlier routes.

Esterification of 2-Fluoro-4-Nitrophenol with t-Butyl Bromoacetate

The second critical step involves the alkylation of 2-fluoro-4-nitrophenol with t-butyl bromoacetate to form the target ester. This reaction proceeds via a nucleophilic substitution mechanism, where the phenolate ion attacks the electrophilic carbon of the bromoacetate.

Protocol from EP0632019 A1

A representative procedure combines 2-fluoro-4-nitrophenol (5 g) , t-butyl bromoacetate (5.6 mL) , and anhydrous potassium carbonate (5.3 g) in acetone (200 mL) at room temperature. The base neutralizes the phenolic proton, generating the phenolate in situ, which reacts with the bromoacetate to form the ester. After completion, the mixture is concentrated, and the product is isolated via column chromatography.

Process Optimization and Catalysis

Role of Phase-Transfer Catalysts

In the hydrolysis step, PTCs like benzyl tributyl ammonium chloride accelerate the reaction by shuttling the phenolate ion into the organic phase, reducing side reactions. Trials without PTCs show 10–15% lower yields, underscoring their importance.

Solvent and Temperature Effects

For esterification, acetone outperforms alternatives like dichloromethane due to its ability to dissolve both phenolic and bromoacetate components. Room-temperature conditions minimize energy consumption and byproduct formation.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

The 1H NMR spectrum of 2-fluoro-4-nitrophenol (CDCl3) exhibits signals at δ 7.37 (dd, J = 4.1, 3.6 Hz, 2H) and 7.30 (t, J = 7.6 Hz, 2H), confirming the aromatic structure. For t-butyl 2-fluoro-4-nitrophenoxyacetate, the t-butyl group resonates as a singlet near δ 1.45, while the methylene group of the acetoxy moiety appears at δ 4.6–4.8.

High-Performance Liquid Chromatography (HPLC)

Industrial and Scale-Up Considerations

The two-step process is scalable, with batch sizes exceeding 100 g demonstrated in patent examples. Key considerations include:

  • Cost Efficiency : 3,4-Difluoronitrobenzene is commercially available at scale.

  • Safety : Avoidance of corrosive or explosive reagents (e.g., nitric acid) enhances process safety.

  • Purification : Column chromatography ensures high purity but may be replaced with recrystallization for industrial-scale production.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitations
Direct AlkylationSingle-step, mild conditionsYield not explicitly reported
Two-Step ProcessHigh intermediate yield (96%), scalabilityRequires separate phenol synthesis

Q & A

Q. How to integrate this compound into a multi-step synthesis of fluorinated drug candidates?

  • Methodological Answer :
  • Use the compound as a nitro-protected intermediate.
  • Sequential deprotection (e.g., TFA for tert-butyl, hydrogenation for nitro) enables modular functionalization.
  • Optimize orthogonal protecting groups to avoid side reactions (e.g., Fmoc for amines) .

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